Methyl 9-hydroxyheptadecanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 9-hydroxyheptadecanoate can be synthesized through several methods. One common approach involves the esterification of 9-hydroxyheptadecanoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 9-hydroxyheptadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers or esters.
Scientific Research Applications
Methyl 9-hydroxyheptadecanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: It is studied for its role in lipid metabolism and its potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in anti-inflammatory and anticancer applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.
Mechanism of Action
The mechanism of action of methyl 9-hydroxyheptadecanoate involves its interaction with specific molecular targets and pathways. For instance, it may exert anti-inflammatory effects by modulating the activity of enzymes involved in the inflammatory response. Additionally, its hydroxyl group allows it to participate in hydrogen bonding, which can influence its interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxyheptadecanoate: Another hydroxylated fatty acid methyl ester with the hydroxyl group at the 3rd carbon position.
Methyl heptadecanoate: The non-hydroxylated ester of heptadecanoic acid.
Uniqueness
Methyl 9-hydroxyheptadecanoate is unique due to the specific positioning of the hydroxyl group, which imparts distinct chemical and biological properties. This positioning can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
89411-15-4 |
---|---|
Molecular Formula |
C18H36O3 |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
methyl 9-hydroxyheptadecanoate |
InChI |
InChI=1S/C18H36O3/c1-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21-2/h17,19H,3-16H2,1-2H3 |
InChI Key |
YALMQAPNBXPRGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC(=O)OC)O |
Origin of Product |
United States |
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